63-R vs. Compound 7: 5.5-Fold Superior Potency in Competitive ABPP Assays
In competitive activity-based protein profiling (ABPP) assays using HEK 293T lysates supplemented with recombinant procaspase-8, 63-R achieved an apparent IC50 of 0.75 μM (95% CI, 0.62–0.94), whereas the structurally related deamino-piperidino analog compound 7 exhibited an apparent IC50 of 4.1 μM (95% CI, 2.94–5.80) [1]. The 5.5-fold potency differential is attributed to the enhanced interaction of the 3-aminopiperidine moiety of 63-R with the flexible loop 2 hinge region, as evidenced by the G418A mutation which selectively abolishes 63-R potency without affecting compound 7 [1]. Molecular docking on 5,000 procaspase-8 loop models yielded a success rate of 24% for 63-R versus 6% for compound 7, further corroborating the superior binding compatibility of 63-R [1].
| Evidence Dimension | Apparent IC50 for blockade of procaspase-8 labeling (competitive ABPP) |
|---|---|
| Target Compound Data | 63-R IC50 = 0.75 μM (95% CI, 0.62–0.94) |
| Comparator Or Baseline | Compound 7 IC50 = 4.1 μM (95% CI, 2.94–5.80) |
| Quantified Difference | 5.5-fold greater potency for 63-R |
| Conditions | Recombinant procaspase-8 (D384A/D394A activation-resistant mutant) spiked into HEK 293T lysates; pre-treatment with inhibitor (500 nM–100 μM, 1 h) followed by probe 61 labeling (10 μM, 1 h); click conjugation to rhodamine-azide; SDS-PAGE in-gel fluorescence quantification; n=3 independent experiments |
Why This Matters
The 5.5-fold potency edge means 63-R can achieve near-complete target engagement at low-micromolar concentrations where compound 7 would leave substantial residual procaspase-8 labeling, directly impacting the interpretability of cellular pharmacology experiments.
- [1] Xu, J.H., Eberhardt, J., Hill-Payne, B., González-Páez, G.E., Castellón, J.O., Cravatt, B.F., Forli, S., Wolan, D.W., Backus, K.M. Integrative X-ray Structure and Molecular Modeling for the Rationalization of Procaspase-8 Inhibitor Potency and Selectivity. ACS Chem. Biol., 2020, 15 (2), 575–586. DOI: 10.1021/acschembio.0c00019. View Source
